Thianaphthene

描述

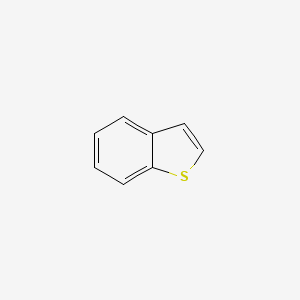

Structure

3D Structure

属性

IUPAC Name |

1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHBMOGCRZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30281-16-4 | |

| Record name | Benzo[b]thiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30281-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052736 | |

| Record name | Benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Benzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-15-8 | |

| Record name | Benzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[b]thiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIANAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073790YQ2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architect's Guide to Thianaphthene: A Handbook for Synthetic Chemists

Abstract

The thianaphthene, or benzo[b]thiophene, scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronics. Its synthesis has been a subject of extensive research, leading to a diverse array of methodologies. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to the this compound core, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights into the causality behind experimental choices. This guide is structured to provide not only the "how" but, more critically, the "why," ensuring a robust understanding for both novice and experienced synthetic chemists. Each section includes detailed, step-by-step protocols for key reactions, comparative data, and visual diagrams to elucidate complex transformations.

Introduction: The Significance of the this compound Scaffold

This compound is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1] This privileged scaffold is present in a multitude of biologically active compounds and approved drugs, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[1] The electronic properties of the this compound ring system also make it a valuable component in the design of organic semiconductors and other advanced materials. The versatility and importance of this scaffold necessitate a thorough understanding of its synthesis.

This guide will explore the following key synthetic strategies:

-

Classical Approaches: Friedel-Crafts Acylation and Paal-Knorr Thiophene Synthesis.

-

Intramolecular Cyclization Strategies: Versatile methods for ring closure.

-

Modern Cross-Coupling Methodologies: Palladium-catalyzed reactions for efficient bond formation.

-

Multicomponent Reactions: The Gewald synthesis for functionalized thianaphthenes.

Classical Approaches to this compound Synthesis

Friedel-Crafts Acylation: Building the Thiophene Ring

The Friedel-Crafts acylation is a fundamental method for the introduction of an acyl group onto an aromatic ring, which can be a key step in the construction of the this compound scaffold.[2] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.[3]

Causality Behind Experimental Choices: The choice of Lewis acid and solvent is critical. Strong Lewis acids like AlCl₃ are often required for less reactive aromatic substrates. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) to avoid reaction with the catalyst. The regioselectivity of the acylation is governed by the electronic properties of the starting thiophene, with a strong preference for substitution at the more nucleophilic α-positions (C2 and C5).[2]

Experimental Protocol: Friedel-Crafts Acylation of Thiophene [3][4]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetic anhydride (1.0 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

-

Thiophene Addition: Following the addition of acetic anhydride, add thiophene (1.0 eq) dissolved in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-acetylthiophene.

Data Presentation: Regioselectivity in Friedel-Crafts Acylation of Substituted Thiophenes

| Substituent at C3 | Major Acylation Product(s) | Rationale |

| Electron-donating (e.g., -CH₃) | 2-acyl-3-methylthiophene | The directing effect of the methyl group reinforces the inherent preference for α-acylation. |

| Electron-withdrawing (e.g., -Br) | Mixture of 2-acyl-3-bromothiophene and 5-acyl-3-bromothiophene | The deactivating nature of the bromine makes the reaction more challenging, often leading to a mixture of isomers. |

Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes

The Paal-Knorr synthesis is a classic and straightforward method for constructing thiophenes from 1,4-dicarbonyl compounds.[5][6] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7]

Causality Behind Experimental Choices: Phosphorus pentasulfide and Lawesson's reagent act as both sulfurizing and dehydrating agents.[6] The reaction is typically performed at elevated temperatures in an inert solvent like toluene or xylene. The choice of sulfurizing agent can influence the reaction efficiency and yield. Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions compared to P₄S₁₀.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetonylacetone (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with hexane) to yield 2,5-dimethylthiophene.

Diagram: Paal-Knorr Thiophene Synthesis Workflow

Caption: General workflow for the Paal-Knorr thiophene synthesis.

Intramolecular Cyclization Strategies

The formation of the this compound scaffold through intramolecular cyclization is a powerful and versatile approach. These methods typically involve the construction of a suitable acyclic precursor containing a benzene ring and a thiophene fragment, which then undergoes ring closure.

Electrophilic Cyclization of o-Alkynyl Thioanisoles

This modern approach provides a high-yielding synthesis of 2,3-disubstituted benzo[b]thiophenes. The reaction proceeds via an electrophilic cyclization of readily accessible o-alkynyl thioanisoles.[8][9]

Causality Behind Experimental Choices: The choice of the electrophilic sulfur reagent is key. A stable and commercially available salt like dimethyl(thiodimethyl)sulfonium tetrafluoroborate serves as an excellent source of an electrophilic thiomethyl group.[9] The reaction proceeds under mild conditions at room temperature, tolerating a wide range of functional groups.[8] The mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by intramolecular cyclization.[8]

Experimental Protocol: Electrophilic Cyclization of an o-Alkynyl Thioanisole [8]

-

Reaction Setup: To a vial, add the o-alkynylthioanisole (1.0 eq) and dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Filter the reaction mixture, concentrate under vacuum, and purify by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the 2,3-disubstituted benzo[b]thiophene.

Diagram: Proposed Mechanism of Electrophilic Cyclization

Caption: Simplified mechanism of electrophilic cyclization of o-alkynyl thioanisoles.

Modern Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful for the construction of the this compound scaffold.

Sonogashira Coupling followed by Cyclization

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a highly efficient method for forming carbon-carbon bonds.[10][11] In the context of this compound synthesis, a Sonogashira coupling between a 2-halothiophenol and a terminal alkyne can be followed by an in-situ cyclization to yield 2-substituted benzo[b]thiophenes.[10]

Causality Behind Experimental Choices: This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI). A base, usually an amine like triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne. The choice of palladium ligand can be crucial for optimizing the reaction yield and scope.

Experimental Protocol: Sonogashira Coupling/Cyclization [11]

-

Reaction Setup: To a Schlenk tube under an argon atmosphere, add 2-iodothiophenol (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (4.0 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[12] This reaction can be employed to synthesize this compound derivatives, for instance, by coupling a bromo-substituted this compound with a boronic acid.[13]

Experimental Protocol: Suzuki-Miyaura Coupling for 6-(Benzothiophen-2-yl)-1H-indole Synthesis [13]

-

Reaction Setup: In a round-bottom flask, combine 6-bromo-1H-indole (1.0 eq), benzothiophene-2-boronic acid (1.1 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), triphenylphosphine (PPh₃) (0.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Solvent Addition: Add a mixture of 1,4-dioxane and degassed water.

-

Reaction Progression: Heat the mixture to reflux under a nitrogen atmosphere overnight.

-

Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Comparison of Palladium Catalysts in Cross-Coupling Reactions

| Reaction Type | Common Palladium Catalyst | Ligand | Typical Base |

| Sonogashira | Pd(PPh₃)₄ | Triphenylphosphine | Triethylamine |

| Suzuki-Miyaura | Pd(OAc)₂ | Triphenylphosphine | Potassium Carbonate |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, SPhos | Sodium tert-butoxide |

Multicomponent Reactions: The Gewald Synthesis

The Gewald reaction is a one-pot, multicomponent synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[14][15] While it directly produces aminothiophenes, these can be valuable intermediates for further functionalization to obtain a variety of this compound derivatives.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a base, such as morpholine or triethylamine.[14] The mechanism is thought to involve an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent cyclization.[14] The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene [14]

-

Reaction Setup: In a round-bottom flask, stir a mixture of the α-methylene carbonyl compound (1.0 eq) and the α-cyanoester (1.0 eq) in ethanol.

-

Reagent Addition: Add elemental sulfur (1.1 eq) followed by a catalytic amount of morpholine.

-

Reaction Progression: Heat the reaction mixture to 50-80 °C and monitor by TLC.

-

Work-up and Purification: Upon completion, cool the mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-aminothiophene.

Diagram: Gewald Reaction Mechanism Overview

Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.

Conclusion

The synthesis of the this compound scaffold is a rich and evolving field. This guide has provided a detailed exploration of several robust and widely used methodologies, from classical reactions to modern transition-metal-catalyzed transformations. By understanding the underlying mechanisms and the rationale behind experimental choices, researchers can more effectively design and execute syntheses of novel this compound derivatives for applications in drug discovery and materials science. The provided protocols and diagrams serve as a practical resource for the synthetic chemist's toolbox.

References

-

Wu, B., & Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(21), 4836-4849. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]

-

Recent Advances in the Synthesis and Applications of Benzo[b]thiophenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4), 845-856. [Link]

-

Paal–Knorr synthesis of thiophene. QuimicaOrganica.org. [Link]

-

Yoshida, H., Fukushima, H., Ohshita, J., & Kunai, A. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(38), 10444-10449. [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. [Link]

-

Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320. [Link]

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]

-

Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67. [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Trade Science Inc.[Link]

-

A Review on the Synthetic Methods towards Benzothienobenzothiophenes. Chemistry–A European Journal. [Link]

-

Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2009(1), 1-17. [Link]

-

Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(13), 7793-7796. [Link]

-

Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(13), 7793-7796. [Link]

-

Synthesis of Furan and Thiophene. SlideShare. [Link]

-

Bakr, M. F., & Al-Qurashi, A. A. (2017). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Journal of Chemistry, 2017. [Link]

-

Gabriele, B., Mancuso, R., Lupinacci, E., Veltri, L., Salerno, G., & Carfagna, C. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 76(20), 8277-8286. [Link]

-

What is the Paal-Knorr synthesis of a thiophene mechanism? (2020, January 15). Quora. [Link]

-

Gabriele, B., Mancuso, R., Veltri, L., & Salerno, G. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7480-7489. [Link]

-

Gabriele, B., Mancuso, R., Veltri, L., & Salerno, G. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Semantic Scholar. [Link]

-

Yoshida, H., Fukushima, H., Ohshita, J., & Kunai, A. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(38), 10444-10449. [Link]

-

Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ResearchGate. [Link]

-

Synthesis of benzothiophenes via sulfonium-[1][1]-rearrangement of aryl sulfoxides with allenenitriles. ResearchGate. [Link]

-

Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(15), 2261-2268. [Link]

-

Stanetty, P., & Kremslehner, M. (1998). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 3(1), 15-22. [Link]

-

Acylation of Thiophene. (2014, May 26). Scribd. [Link]

-

Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 22(19), 4059-4068. [Link]

-

Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. [Link]

- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.

-

Synthesis of 20 24 via lithiation and substitution of 5 and 6. ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. [Link]

-

LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Sneh Lata F. Semantic Scholar. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. quora.com [quora.com]

- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Gewald Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Key Chemical Reactions of the Thianaphthene Ring System

Introduction: The Thianaphthene Scaffold in Modern Chemistry

This compound, known systematically as benzo[b]thiophene, is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[1][2][3] This bicyclic system is a prominent "privileged scaffold" in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in numerous biologically active molecules and functional materials.[4][5][6][7] Its structural rigidity and the ability of the sulfur atom to engage in various interactions make it a cornerstone for the design of pharmaceuticals like raloxifene (osteoporosis), zileuton (asthma), and sertaconazole (antifungal).[4][5] This guide provides an in-depth exploration of the core chemical reactivity of the this compound ring system, offering field-proven insights into the causality behind its reaction pathways and providing practical experimental frameworks for its derivatization.

Electrophilic Aromatic Substitution: The Predominance of C3-Functionalization

The aromatic nature of the this compound ring system dictates its susceptibility to electrophilic attack. However, the fusion of the benzene and thiophene rings results in a nuanced reactivity profile. The thiophene moiety is significantly more activated towards electrophiles than the fused benzene ring.[1]

Mechanism and Regioselectivity

Electrophilic substitution on this compound preferentially occurs at the C3 position. This regioselectivity is a direct consequence of the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed upon electrophile attack. Attack at C3 allows for the positive charge to be delocalized over both the sulfur atom and the benzene ring, resulting in a more stable resonance contributor compared to attack at C2.

// Nodes this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile (E+)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate_C3 [label="Sigma Complex\n(Attack at C3)\nMore Stable", fillcolor="#D6E8D6", fontcolor="#202124"]; Intermediate_C2 [label="Sigma Complex\n(Attack at C2)\nLess Stable", fillcolor="#F8D7DA", fontcolor="#202124"]; Product_C3 [label="3-Substituted\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_C2 [label="2-Substituted\nProduct (Minor)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H_plus [label="H+", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> Intermediate_C3 [label=" + E+ (Major Path)"]; this compound -> Intermediate_C2 [label=" + E+ (Minor Path)"]; Intermediate_C3 -> Product_C3 [label=" - H+"]; Intermediate_C2 -> Product_C2 [label=" - H+"];

// Invisible edges for alignment edge [style=invis]; Product_C3 -> Product_C2; }

Caption: Mechanism of Electrophilic Substitution on this compound.Common Electrophilic Substitution Reactions:

| Reaction Type | Typical Reagents | Predominant Product |

| Bromination | Br₂ in CCl₄ or CS₂ | 3-Bromothis compound |

| Nitration | HNO₃ / Acetic Anhydride | 3-Nitrothis compound |

| Sulfonation | Concentrated H₂SO₄ | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 3-Acylthis compound |

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes a standard procedure for the regioselective acylation at the C3 position.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and dry dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.0 eq.) dropwise to the suspension via the dropping funnel. Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in dry DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum complex.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-acetylthis compound.

Oxidation: Modulating Reactivity at the Sulfur Center

The sulfur atom in the this compound ring is susceptible to oxidation, which profoundly alters the electronic properties and chemical reactivity of the entire system.

Formation of Sulfoxides and Sulfones

Oxidation typically proceeds in a stepwise manner, first forming the this compound-1-oxide (a sulfoxide) and, upon further oxidation, the this compound-1,1-dioxide (a sulfone).[8][9] Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

The conversion to the sulfone is particularly significant. This transformation disrupts the aromaticity of the thiophene ring by withdrawing electron density from the pi-system. The resulting this compound-1,1-dioxide behaves more like a conjugated diene and becomes an excellent dienophile in Diels-Alder reactions.[10]

// Nodes this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfoxide [label="this compound-1-oxide\n(Sulfoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfone [label="this compound-1,1-dioxide\n(Sulfone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Sulfoxide [label="[O] (e.g., 1 eq. m-CPBA)"]; Sulfoxide -> Sulfone [label="[O] (e.g., >2 eq. m-CPBA)"]; }

Caption: Stepwise oxidation of the this compound sulfur atom.Metalation and Cross-Coupling: Forging New Carbon-Carbon Bonds

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to construct complex molecular architectures.[11][12][13] The this compound scaffold is an excellent substrate for these powerful transformations.

Lithiation and Suzuki-Miyaura Coupling

A primary route to functionalizing the this compound core involves initial metalation. Reaction with strong bases like n-butyllithium (n-BuLi) results in deprotonation. Unlike electrophilic substitution, lithiation preferentially occurs at the C2 position, which is the most acidic proton on the ring. This 2-lithiothis compound intermediate is a potent nucleophile.[4]

This lithiated species can be quenched with various electrophiles or, more strategically, converted into other organometallic reagents for cross-coupling. For instance, reaction with a trialkyl borate followed by acidic workup yields this compound-2-boronic acid, a key building block for Suzuki-Miyaura coupling.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII_Aryl [label="R-Pd(II)-X\nLn", fillcolor="#FBBC05"]; PdII_Both [label="R-Pd(II)-R'\nLn", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="R-R'", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(e.g., 2-Bromothis compound)", shape=box, style=filled, fillcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)₂\n(Boronic Acid)", shape=box, style=filled, fillcolor="#FFFFFF"]; Base [label="Base", shape=plaintext]; Waste1 [label="M-X", shape=plaintext]; Waste2 [label="M-B(OR)₂(Base)", shape=plaintext];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Both; PdII_Both -> RedElim [dir=none]; RedElim -> Pd0; RedElim -> Product [lhead=Product]; ArylHalide -> OxAdd; BoronicAcid -> Transmetal; Base -> Transmetal [style=dashed]; Transmetal -> Waste1 [style=dashed]; Transmetal -> Waste2 [style=dashed]; }

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothis compound

This protocol provides a robust method for synthesizing 2-arylthianaphthenes.

-

Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromothis compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a degassed aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (usually 4-12 hours).

-

Cooling and Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography to afford the 2-arylthis compound product.

Nucleophilic Aromatic Substitution (SNAr): A Pathway for Activated Systems

Simple thianaphthenes are resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) group, on the ring can activate it towards nucleophilic aromatic substitution (SNAr).[14]

Mechanism and Requirements

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15][16] A nucleophile attacks the carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][16] The presence of EWGs is crucial as they delocalize the negative charge, stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For example, 3-nitro-2-chlorothis compound readily reacts with nucleophiles like sodium methoxide, where the methoxide ion displaces the chloride. The nitro group at the 3-position is essential for stabilizing the negative charge of the Meisenheimer complex.

Reduction and Desulfurization: Ring-Opening Transformations

Reductive methods can be employed to either saturate the ring system or to remove the sulfur atom entirely, a process known as desulfurization.

Raney Nickel Desulfurization

The treatment of this compound derivatives with Raney Nickel (a finely powdered nickel-aluminum alloy) is a classic and powerful method for reductive desulfurization.[17][18] This reaction cleaves the carbon-sulfur bonds and saturates the remaining carbons with hydrogen, effectively replacing the thiophene ring with an ethyl group attached to the benzene ring. This transformation has historically been invaluable for structure elucidation and remains a useful synthetic tool for converting this compound precursors into substituted phenylpropane or phenylethane derivatives.[17] For example, desulfurization of this compound-2-carboxylic acid yields β-phenylpropionic acid.[17]

Conclusion

The this compound ring system possesses a rich and versatile chemistry, governed by the interplay between its fused aromatic rings and the resident sulfur heteroatom. Its reactivity is characterized by a strong preference for electrophilic substitution at the C3 position, susceptibility to oxidation at the sulfur center, and amenability to powerful C-C bond-forming cross-coupling reactions, particularly after C2-metalation. By understanding the fundamental principles behind these core reactions—electrophilic and nucleophilic substitution, oxidation, reduction, and metal-catalyzed couplings—researchers can strategically manipulate this important scaffold to develop novel pharmaceuticals, advanced materials, and complex molecular probes.

References

-

Tilley, J. W. (1995). The Synthesis of Thienothis compound Derivatives by Ring Formation with Sulfur. Journal of Heterocyclic Chemistry, 32(4), 1239-1243. [Link]

-

Guanti, G., & Novi, M. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]

-

Kloetzel, M. C., Little, J. E., Jr., & Frisch, D. M. (1953). Synthesis of 4-Substituted this compound Derivatives. The Journal of Organic Chemistry. [Link]

-

Bordwell, F. G., & Heinert, D. L. (1964). This compound Chemistry. III. The Reaction of 2,3-Dibromo-2,3-dihydro- and 2-Bromo-thianaphthene-1-dioxides with Secondary Amines. Journal of the American Chemical Society. [Link]

-

Wikidocumentaries. (n.d.). This compound. [Link]

-

Blicke, F. F., & Sheets, D. G. (1949). Derivatives of this compound. I. Journal of the American Chemical Society. [Link]

-

ChemWhat. (n.d.). Understanding this compound (CAS 95-15-8): Properties and Global Supply Chain. [Link]

-

DrugFuture. (n.d.). This compound. [Link]

-

Blicke, F. F., & Sheets, D. G. (1949). Derivatives of this compound. III. Journal of the American Chemical Society. [Link]

-

Al-Ostoot, F. H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Lee, I., et al. (2000). Nucleophilic Substitution Reactions of Thiopheneethyl Arenesulfonates with Anilines and N,N-Dimethylanilines. Semantic Scholar. [Link]

-

Ahmed, G., et al. (2018). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Scilit. [Link]

-

Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

Blicke, F. F., & Sheets, D. G. (1948). Derivatives of this compound. II. Journal of the American Chemical Society. [Link]

-

Gjos, N., & Gronowitz, S. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. [Link]

-

Taylor, R. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

Maurya, P. C., et al. (2025). Molecular structure, electronic properties, spectroscopic investigation and nonlinear optical properties of this compound-2-carboxylic acid: A quantum chemical approach. Journal of Molecular Liquids. [Link]

-

Hansch, C., & Hawthorne, J. O. (1948). Catalytic Synthesis of this compound from Ethylbenzene. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

-

Smaoui, H., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemRxiv. [Link]

-

Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. ResearchGate. [Link]

-

Magano, J., & Dunetz, J. R. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. [Link]

-

Lin, H., & Hollenberg, P. F. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Pettit, G. R., & van Tamelen, E. E. (2011). Desulfurization with Raney Nickel. Organic Reactions. [Link]

-

Shirley, D. A., & Cameron, M. D. (1952). Some 2-Substituted Thianaphthenes Derived from 2-Thianaphthenyllithium. Journal of the American Chemical Society. [Link]

-

Hansch, C., & Lindwall, H. G. (1945). 3-SUBSTITUTED THIANAPHTHENES. The Journal of Organic Chemistry. [Link]

-

Taylor, R. (1987). Electrophilic Substitution of Thiophene and its Derivatives. Semantic Scholar. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 95-15-8. [Link]

-

Rojas, C. (2024). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. [Link]

-

Etheve-Quelquejeu, M. (2025). Metal‐Catalyzed Cross‐Coupling for the Synthesis of β‐Lactam Drugs and Related Chemical Probes. ResearchGate. [Link]

Sources

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [drugfuture.com]

- 4. This compound: A Versatile Chemical Compound_Chemicalbook [chemicalbook.com]

- 5. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Landscape of Thianaphthenes and Related Bioactive Compounds

An In-Depth Technical Guide to the Biological Activities of Naturally Occurring Thianaphthene-Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as benzo[b]thiophene, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring.[1] This scaffold is of significant interest in medicinal chemistry, forming the core of several synthetic pharmaceutical drugs.[2] Naturally, this compound and its simple derivatives are found as constituents of petroleum-related deposits like lignite tar.[3][4] While the Asteraceae family is a rich source of thiophenes, the presence of true this compound structures in these plants is not as well-documented as their simpler thiophene counterparts.

However, plants from the Asteraceae family, such as Eclipta alba (L.) Hassk., produce a diverse array of potent bioactive compounds.[5] Among these are compounds that, while not strictly thianaphthenes, share structural motifs or are broadly discussed in the context of sulfur-containing and other heterocyclic natural products. This guide will focus on the significant biological activities of key bioactive compounds isolated from Eclipta alba, providing a scientifically rigorous overview for researchers in drug discovery and development. The primary compounds of focus include wedelolactone, ecliptalbine, ursolic acid, oleanolic acid, apigenin, and luteolin.

Key Bioactive Compounds from Eclipta alba

Eclipta alba is a veritable reservoir of phytochemicals with therapeutic potential. The primary classes of bioactive compounds isolated from this plant include coumestans, alkaloids, triterpenoids, and flavonoids.[5]

-

Wedelolactone: A coumestan that is one of the most studied bioactive principles of Eclipta alba.[6]

-

Ecliptalbine: A steroidal alkaloid found in the plant.[7]

-

Ursolic Acid and Oleanolic Acid: Triterpenoids that are widely distributed in the plant kingdom and are present in Eclipta alba.[8]

-

Apigenin and Luteolin: Flavonoids that are also common in many plants and contribute to the biological activity of Eclipta alba extracts.[9]

Anticancer Activities

Several compounds from Eclipta alba have demonstrated significant cytotoxic and anticancer properties. The mechanisms underlying these activities are multifaceted, involving the induction of apoptosis and inhibition of key cellular processes required for cancer cell proliferation and survival.

Mechanism of Action

The anticancer effects of these compounds are attributed to their ability to interfere with critical cellular pathways. For instance, some flavonoids and triterpenoids are known to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Dasyscyphin C (saponin) | HeLa | Cytotoxic | 50 µg/ml | [10] |

| Gymnemagenol (saponin) | HeLa | Cytotoxic | 37 µg/ml | [10] |

| 5-Fluorouracil (control) | HeLa | Cytotoxic | 36 µg/ml | [10] |

| Wedelolactone | - | Trypsin Inhibition | 2.9 µg/mL | [10] |

| Demethylwedelolactone | - | Trypsin Inhibition | 3.0 µg/mL | [10] |

| Ethanolic Leaf Extract | MDA-MB-231 | Cytotoxic | 97.20 µg/ml | [11] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds from Eclipta alba have shown potent anti-inflammatory effects.

Mechanism of Action

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways. Wedelolactone, for example, is an inhibitor of the IκB kinase (IKK) complex, which is crucial for the activation of the NF-κB signaling pathway.[12] This pathway is a central regulator of the inflammatory response.[14]

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by Wedelolactone.

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Activity | IC50 Value | Reference |

| Wedelolactone | 5-Lipoxygenase Inhibition | Anti-inflammatory | 2.5 µM | [15] |

| Wedelolactone | IKKα and β kinase activity | Anti-inflammatory | < 10 μM | [12] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Activities

Extracts and isolated compounds from Eclipta alba have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data for Antimicrobial Activity

| Extract/Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Methanolic Extract | Proteus vulgaris | 100 µg/ml | [11] |

| Methanolic Extract | Pseudomonas aeruginosa | 100 µg/ml | [11] |

| Hexane Extract | E. coli | 90.0 µg/ml | [16] |

| Hexane Extract | S. aureus | 90.0 µg/ml | [16] |

| Acetone, Ethanol, Methanol Extracts | Various bacteria | 100-500 µg/ml | [16] |

| Aqueous Extract | Various bacteria | 500-1000 µg/ml | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Isolation and Structural Elucidation

The isolation of bioactive compounds from Eclipta alba typically involves the following workflow:

Workflow for Isolation and Elucidation

Caption: General workflow for isolating bioactive compounds.

Conclusion and Future Directions

The compounds isolated from Eclipta alba, including wedelolactone, ecliptalbine, and various triterpenoids and flavonoids, demonstrate a broad spectrum of promising biological activities. Their mechanisms of action, particularly in the realms of anticancer and anti-inflammatory effects, involve the modulation of key signaling pathways such as NF-κB. While the term "this compound" may not be strictly accurate for these specific compounds, their study provides valuable insights into the therapeutic potential of naturally occurring heterocyclic and related molecules.

Future research should focus on the detailed structure-activity relationship (SAR) studies of these compounds to optimize their potency and selectivity. Further in-vivo studies and clinical trials are warranted to translate these preclinical findings into novel therapeutic agents for the treatment of cancer, inflammatory disorders, and infectious diseases.

References

- Narendra, L. (2017). Eclipta alba (L.) Hassk. World Journal of Pharmaceutical and Life Sciences, 3(3), 713-722.

-

PubChem. (n.d.). Wedelolactone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ecliptalbine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Benzothiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenolic constituents of Eclipta alba. Retrieved from [Link]

-

Juniper Publishers. (2017). Eclipta Alba, A bunch of Pharmacological Possibilities- A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of wedelolactone. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Eclipta alba (L.): AN OVERVIEW. Retrieved from [Link]

-

IJRASET. (n.d.). ECLIPTA ALBA: A Review of Pharmacological Activity with Phyto-Constituents. Retrieved from [Link]

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.

-

MDPI. (2021). Biological and Functional Properties of Wedelolactone in Human Chronic Diseases. Retrieved from [Link]

-

PubMed. (2019). LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2011). Antibacterial activity of Eclipta alba (L.) Hassk. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Antibacterial activity of Eclipta alba (L.) Hassk. Retrieved from [Link]

-

YouTube. (2021). BENZOTHIOPHENE. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Antibacterial and Antifungal Activity of Eclipta alba (l.) Hassk. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Eclipta alba extract and its purified compounds on cell... Retrieved from [Link]

-

Global Journals. (n.d.). View of Pharmacological Activity and Chemical Constituents of Eclipta Alba. Retrieved from [Link]

-

PMC. (2023). Antioxidant Effects of E. alba: A Narrative Review. Retrieved from [Link]

-

Ethnomedicinal and Phytochemical Studies of Eclipta alba (A Review). (n.d.). Retrieved from [Link]

-

PMC. (2015). Alcoholic Extract of Eclipta alba Shows In Vitro Antioxidant and Anticancer Activity without Exhibiting Toxicological Effects. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.

-

Global Journals. (n.d.). Pharmacological Activity and Chemical Constituents of Eclipta Alba. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation of Anti –Inflammatory Activity of Eclipta alba in rats. Retrieved from [Link]

-

REVIEW Accentuating the prodigious significance of Eclipta alba – An inestimable medicinal plant. (n.d.). Retrieved from [Link]

-

MDPI. (2023). Unlocking Therapeutic Potential: Comprehensive Extraction, Profiling, and Pharmacological Evaluation of Bioactive Compounds from Eclipta alba (L.) Hassk. for Dermatological Applications. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(B)Thiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

- Ecotoxicity Study Using Dibenzothiophene and Mercury Chloride in "Brine Shrimp". (2024). Toxics, 12(3), 209.

-

Current Medicinal Chemistry. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

Journal of Chemical Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

-

MDPI. (2024). Monophosphate Derivatives of Luteolin and Apigenin as Efficient Precursors with Improved Oral Bioavailability in Rats. Retrieved from [Link]

-

Research Trend. (2023). HPTLC Method Development and Validation for Simultaneous Determination of Beta-Sitosterol and Oleanolic Acid in Eclipta alba. Retrieved from [Link]

-

Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

PubMed. (2015). The exposure of luteolin is much lower than that of apigenin in oral administration of Flos Chrysanthemi extract to rats. Retrieved from [Link]

-

ACS Fall 2023. (2023). Exploring antibacterial activities in novel benzo[b]thiophene derivatives. Retrieved from [Link]

Sources

- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ecliptalbine | C27H39NO2 | CID 10692897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. globaljournals.org [globaljournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eijppr.com [eijppr.com]

- 12. WEDELOLACTONE | 524-12-9 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. japsonline.com [japsonline.com]

Thianaphthene Derivatives: Foundational Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to move beyond a simple recitation of facts. We will explore the underlying principles and practical considerations that make the thianaphthene scaffold a cornerstone in drug discovery. Our focus is on the causality behind its success, providing field-proven insights into its synthesis, structure-activity relationships (SAR), and therapeutic applications.

The this compound Core: A Privileged Structure by Design

The this compound scaffold, also known as benzo[b]thiophene, is an aromatic heterocyclic compound where a benzene ring is fused to a thiophene ring.[1][2] Its prevalence in medicinal chemistry is not accidental; it is a direct result of its unique combination of physicochemical properties that make it an excellent bioisostere for endogenous structures and other common pharmacophores like naphthalene and indole.[3] The substitution of carbon or nitrogen with a sulfur atom introduces critical changes in electronics, lipophilicity, and metabolic stability, allowing medicinal chemists to fine-tune drug candidates for optimal performance. Thiophene and its derivatives are recognized as privileged pharmacophores in drug discovery, with numerous approved drugs incorporating this moiety.[3][4]

The this compound core is a key component in the chemical structures of several pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole.[2]

Strategic Synthesis and Functionalization

The successful application of this compound derivatives hinges on the ability to synthesize and modify them efficiently and regioselectively. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the overall complexity of the target molecule.

Foundational Synthetic Approaches

Classical methods for constructing the benzo[b]thiophene core often involve the cyclization of appropriately substituted benzene precursors.[3] However, the true power of this scaffold in modern drug discovery comes from the functionalization of the pre-formed ring system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for introducing aryl or heteroaryl substituents, which are often crucial for modulating receptor affinity and selectivity.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura C2-Arylation

This protocol details a robust and widely applicable method for the C2-arylation of a 2-halothis compound core. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields and minimizing side reactions.

Objective: To couple an arylboronic acid to the C2 position of a 2-bromothis compound scaffold.

Materials:

-

2-Bromothis compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

-

Sodium Carbonate (Na2CO3) (2.0 eq)

-

1,4-Dioxane

-

Water (Degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromothis compound, the arylboronic acid, Pd(dppf)Cl2, and Na2CO3.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Causality Insight: The use of a ferrocene-based ligand like dppf stabilizes the palladium catalyst, preventing its precipitation as palladium black and promoting efficient catalytic turnover. The aqueous base is essential for the transmetalation step of the catalytic cycle.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the C2-arylated this compound product.

Experimental Workflow Diagram:

Caption: Sertindole's multi-receptor antagonist mechanism of action.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is fundamental to optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR trends derived from published studies on various this compound-based agents. [5][6][7]

| Position on Core | Type of Substituent | General Impact on Activity | Example Compound Class |

|---|---|---|---|

| C2 | (Substituted) Aryl/Heteroaryl | Often critical for primary target binding and potency. Modulates receptor pocket interactions. | SERMs, NK2 Antagonists |

| C3 | Acyl, Substituted Amines | Can serve as a key interaction point or a vector for attaching side chains to improve solubility and ADME properties. | SERMs (e.g., Raloxifene) |

| C6 | Hydroxy, Methoxy, Methyl | Modulates binding affinity (e.g., H-bonding) and metabolic stability. Can influence selectivity. | SERMs, NK2 Antagonists [5] |

| Benzene Ring | Halogens, Small Alkyls | Used to fine-tune lipophilicity, block metabolic hotspots, and enhance binding through specific interactions. | General Drug Candidates |

Conclusion and Future Outlook

The this compound scaffold has unequivocally proven its value as a versatile building block in medicinal chemistry. Its robust chemical nature, coupled with its favorable electronic and steric properties, allows for the development of highly specific and potent therapeutic agents. The success of drugs like Raloxifene is a testament to the power of this privileged core. Future research will likely focus on leveraging novel synthetic methodologies to access previously unexplored chemical space and applying the this compound core to new and challenging biological targets. The continued exploration of this remarkable heterocycle promises to yield the next generation of innovative medicines.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sertindole?

- PubChem. (n.d.). Sertindole. National Center for Biotechnology Information.

- MIMS Philippines. (n.d.). Sertindole.

- Patsnap Synapse. (2024, June 16). What is Sertindole used for?

- Clinicaltrials.eu. (n.d.). Sertindole – Application in Therapy and Current Clinical Research.

- Tilak, B. D., & Gupte, S. S. (1962). The Synthesis of Thienothis compound Derivatives by Ring Formation with Sulfur. Journal of Scientific & Industrial Research, 21B, 131-135.

- Al-Sammary, A. M. (2010). Therapeutic importance of synthetic thiophene.

- Kloetzel, M. C., Little, J. E., & Frisch, D. M. (1953). Synthesis of 4-Substituted this compound Derivatives. The Journal of Organic Chemistry, 18(12), 1511-1517.

- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(11), 1-10.

- Anzini, M., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165.

- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 22-54.

- Pennington, M. W., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6), 668-672.

- PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information.

- Al-Harrasi, A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(23), 8261.

- RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Chen, G. D., et al. (2017). Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells. International Journal of Molecular Sciences, 18(12), 2736.

- Castillo, A. B., et al. (2016).

- Al-Omair, M. A. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 681-721.

-

Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]

- PubChem. (n.d.). Benzo(B)Thiophene. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the Neurokinin-2 Receptor. Request PDF.

- Zhang, Y., et al. (2024). A Review of the Phytochemistry and Biological Activities of Echinopsis Radix. Molecules, 29(2), 267.

- ResearchGate. (n.d.). Structure–activity relationship studies of the synthesized compounds. Scientific Diagram.

-

Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

Sources

- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Thianaphthene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Thianaphthene, also known as benzo[b]thiophene, is a pivotal sulfur-containing heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug discovery. Its derivatives are integral to the structure of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the anti-asthmatic drug zileuton.[1][2] While its synthetic utility is vast, the handling of this compound and its reactive intermediates, particularly in common laboratory transformations such as metalation, necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the safety precautions for handling this compound in a laboratory setting, with a focus on explaining the rationale behind each procedural choice to ensure a self-validating system of safety.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. It is a white to pale yellow crystalline solid with a distinct aromatic, naphthalene-like odor.[3][4] While not acutely toxic, it presents several hazards that demand respect and appropriate precautions.

Key Hazards:

-

Harmful if Swallowed: this compound is classified as harmful if ingested.[1][5]

-

Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[5]

-

Respiratory Tract Irritation: Inhalation of dust or vapors can lead to respiratory irritation.[5]

-

Stench: The compound possesses a strong, unpleasant odor.[1]

-

Aquatic Toxicity: this compound is toxic to aquatic life with long-lasting effects, necessitating proper disposal and avoidance of environmental release.[1]

The toxicological properties of many this compound derivatives have not been fully investigated, and it is prudent to treat all new compounds as potentially hazardous.[6] Substituted benzothiophenes, for instance, can have varied biological activities, including acting as serotonin-norepinephrine-dopamine releasing agents.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95-15-8 | [1] |

| Molecular Formula | C₈H₆S | [1] |

| Molecular Weight | 134.2 g/mol | [1] |

| Appearance | White to light red crystalline solid | [1][3] |

| Melting Point | 28 - 32 °C | [1] |

| Boiling Point | 221 - 222 °C | [5] |

| Density | 1.149 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water, soluble in organic solvents | [3] |

| Odor | Naphthalene-like stench | [1][4] |

The Hierarchy of Controls: A Framework for Safety

A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

Caption: Hierarchy of Controls for this compound Handling.

-

Elimination and Substitution: In a research context where this compound is the target molecule or a key intermediate, elimination is not feasible. Substitution may be possible in some cases, but the unique properties of the benzothiophene core often make it indispensable.

-

Engineering Controls: These are the primary means of controlling exposure. All work with this compound, especially when heating or generating dust, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] For highly sensitive reactions, such as those involving pyrophoric reagents, a glove box providing an inert atmosphere is the preferred engineering control.[8]

-

Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed for all experiments involving this compound. All personnel must receive comprehensive training on the hazards and safe handling procedures. It is crucial to never work alone when handling hazardous chemicals.[1]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.